Cas no 885520-34-3 (6-Amino-1H-indole-4-carboxylic acid)

6-Amino-1H-indole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Amino-1H-indole-4-carboxylic acid
- 6-Amino-4-indolecarboxylic acid
- 6-Amino-1H-indole-4-carboxylic acid (ACI)
- SB14873
- EN300-214072
- E70376
- BS-49605
- CS-0131055
- 885520-34-3
- SCHEMBL13365181
- 6-Amino-1H-indole-4-carboxylicacid
- DTXSID40619756
- A1-01164
- 6-Amino-indole-4-carboxylic acid
- 6-Amino-4-indolecarboxylic acid
- 1H-Indole-4-carboxylic acid, 6-aMino-
- AKOS006278326
-
- MDL: MFCD03094985
- インチ: 1S/C9H8N2O2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,10H2,(H,12,13)
- InChIKey: KQTOTRDWHQRKJC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C2=C(NC=C2)C=C(N)C=1)O
計算された属性
- せいみつぶんしりょう: 176.058577502g/mol
- どういたいしつりょう: 176.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 79.1Ų
6-Amino-1H-indole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2004-5G |
6-amino-1H-indole-4-carboxylic acid |
885520-34-3 | 95% | 5g |
¥ 3,425.00 | 2023-04-03 | |
eNovation Chemicals LLC | Y0997600-5g |
6-Amino-4-indolecarboxylic acid |
885520-34-3 | 95% | 5g |
$1800 | 2024-08-02 | |
Chemenu | CM148784-1g |
6-amino-1H-indole-4-carboxylic acid |
885520-34-3 | 95% | 1g |
$830 | 2021-08-05 | |
Enamine | EN300-214072-1.0g |
6-amino-1H-indole-4-carboxylic acid |
885520-34-3 | 1g |
$671.0 | 2023-05-25 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2004-500MG |
6-amino-1H-indole-4-carboxylic acid |
885520-34-3 | 95% | 500MG |
¥ 666.00 | 2023-04-03 | |
TRC | A612573-10mg |
6-Amino-4-indolecarboxylic acid |
885520-34-3 | 10mg |
$ 160.00 | 2022-06-08 | ||
Enamine | EN300-214072-2.5g |
6-amino-1H-indole-4-carboxylic acid |
885520-34-3 | 2.5g |
$1063.0 | 2023-09-16 | ||
Enamine | EN300-214072-5g |
6-amino-1H-indole-4-carboxylic acid |
885520-34-3 | 5g |
$1572.0 | 2023-09-16 | ||
Aaron | AR00H4UT-250mg |
1H-Indole-4-carboxylic acid, 6-aMino- |
885520-34-3 | 98% | 250mg |
$37.00 | 2025-02-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2004-100.0mg |
6-amino-1H-indole-4-carboxylic acid |
885520-34-3 | 95% | 100.0mg |
¥144.0000 | 2024-07-20 |
6-Amino-1H-indole-4-carboxylic acid 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
6-Amino-1H-indole-4-carboxylic acidに関する追加情報
6-Amino-1H-indole-4-carboxylic Acid: A Comprehensive Overview
6-Amino-1H-indole-4-carboxylic acid, identified by the CAS registry number 885520-34-3, is a biologically active compound with significant potential in various fields of research and application. This compound, characterized by its indole ring structure, has garnered attention due to its unique chemical properties and promising biological activities. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting specific molecular pathways.
The structure of 6-Amino-1H-indole-4-carboxylic acid comprises an indole moiety with an amino group at the 6-position and a carboxylic acid group at the 4-position. This arrangement imparts the molecule with versatile reactivity, enabling it to participate in a wide range of chemical reactions. The indole ring, a heterocyclic aromatic structure, is known for its stability and ability to engage in hydrogen bonding, which is crucial for its interactions within biological systems.
Recent advancements in synthetic chemistry have facilitated the efficient synthesis of 6-Amino-1H-indole-4-carboxylic acid. Researchers have employed various methodologies, including microwave-assisted synthesis and catalytic processes, to optimize the production of this compound. These methods not only enhance yield but also minimize environmental impact, aligning with the principles of green chemistry.
The biological activity of 6-Amino-1H-indole-4-carboxylic acid has been extensively studied in recent years. It has demonstrated potent activity as a receptor agonist and antagonist, making it a valuable tool in pharmacological research. For instance, studies have shown its ability to modulate G protein-coupled receptors (GPCRs), which are critical targets for numerous therapeutic interventions.
In addition to its pharmacological applications, 6-Amino-1H-indole-4-carboxylic acid has shown promise in materials science. Its ability to form stable complexes with metal ions has led to its exploration as a building block for coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties, such as high surface area and porosity, which are advantageous for applications in gas storage and catalysis.
The synthesis and characterization of 6-Amino-1H-indole-4-carboxylic acid have been documented in several high-profile scientific journals. Researchers have utilized advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the structural integrity of the compound. These studies underscore the importance of rigorous characterization in ensuring the reliability of research findings.
In conclusion, 6-Amino-1H-indole-4-carboxylic acid, with its unique chemical properties and diverse applications, continues to be a focal point in scientific research. As advancements in synthetic methods and biological screening techniques unfold, this compound is poised to contribute significantly to the development of innovative solutions across multiple disciplines.
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